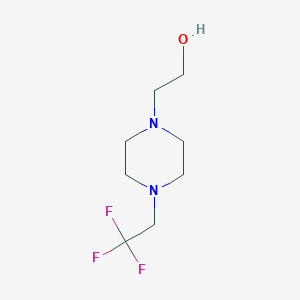
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C8H16F3N2O It is characterized by the presence of a piperazine ring substituted with a trifluoroethyl group and an ethanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol typically involves the reaction of piperazine with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting intermediate is then reacted with ethylene oxide to introduce the ethanol group, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
化学反応の分析
Types of Reactions
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The trifluoroethyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)acetaldehyde or 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)acetic acid.
Reduction: Formation of 2-(4-(ethyl)piperazin-1-yl)ethanol.
Substitution: Formation of various substituted piperazine derivatives depending on the electrophile used.
科学的研究の応用
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials
作用機序
The mechanism of action of 2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The piperazine ring provides a scaffold for binding to specific protein targets, influencing cellular pathways and physiological responses .
類似化合物との比較
Similar Compounds
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)propanoic acid: Similar structure but with a propanoic acid group instead of an ethanol group.
1-(2,2,2-Trifluoroethyl)piperazine: Lacks the ethanol group, making it less hydrophilic.
Uniqueness
2-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)ethanol is unique due to the combination of the trifluoroethyl and ethanol groups, which confer distinct chemical and physical properties. The trifluoroethyl group enhances lipophilicity, while the ethanol group provides a site for further chemical modifications, making it a versatile compound for various applications .
特性
分子式 |
C8H15F3N2O |
|---|---|
分子量 |
212.21 g/mol |
IUPAC名 |
2-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C8H15F3N2O/c9-8(10,11)7-13-3-1-12(2-4-13)5-6-14/h14H,1-7H2 |
InChIキー |
LVNYNNXOFJLHOA-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1CCO)CC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


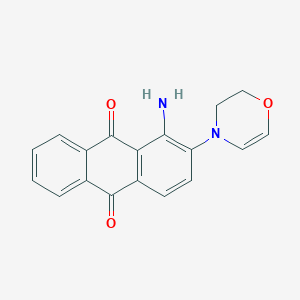
![3-Aminobenzo[d]isoxazol-5-ol](/img/structure/B13136748.png)
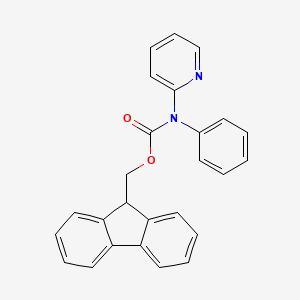

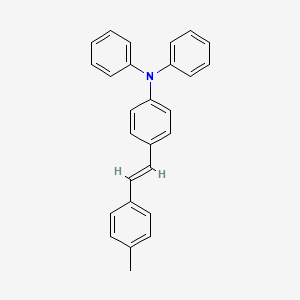
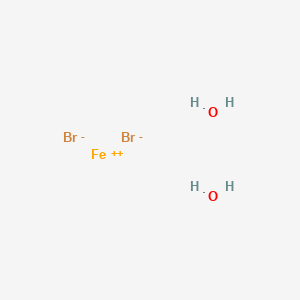


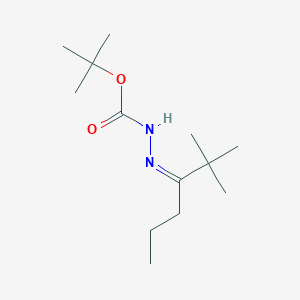

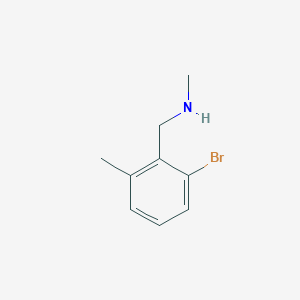
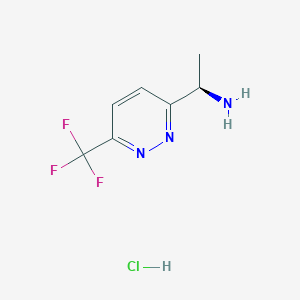
![5-Hydroxybenzo[d]isoxazole-3-carboxylic acid](/img/structure/B13136815.png)
![4-[6-(4-Aminophenoxy)-2,2,3,3,4,4,5,5-octafluorohexoxy]aniline;bis(4-carbonochloridoylphenyl) nonanedioate](/img/structure/B13136822.png)
